1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione
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Overview
Description
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction.
Amination reactions: The cyclohexylamino and phenoxyaniline groups are introduced through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds.
Scientific Research Applications
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(CYCLOHEXYLAMINO)-4-[(4-METHOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 1-(CYCLOHEXYLAMINO)-4-[(4-CHLOROPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
Uniqueness
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H28N2O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-(cyclohexylamino)-4-(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H28N2O3/c35-31-25-13-7-8-14-26(25)32(36)30-28(20-19-27(29(30)31)33-21-9-3-1-4-10-21)34-22-15-17-24(18-16-22)37-23-11-5-2-6-12-23/h2,5-8,11-21,33-34H,1,3-4,9-10H2 |
InChI Key |
VFIHELJDPZFQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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